
1-(5-chloro-2-methoxyphenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-chloro-2-methoxyphenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as THP-CMU and is a urea-based kinase inhibitor.
Wissenschaftliche Forschungsanwendungen
Gelation and Hydrogel Properties
1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in a range of acids at pH 1–2. The gelation properties, including morphology and rheology, can be fine-tuned by varying the anion identity. This offers a method for adjusting the physical properties of these low molecular weight hydrogelators. Chloride salts do not form gels, and nitrate gels are unstable, suggesting specific interactions are crucial for gel stability and formation (Lloyd & Steed, 2011).
Synthesis and Functionalization
The compound has been utilized in the synthesis and functionalization of various chemical structures. For example, reactions of its acid chloride with asymmetrical disubstituted urea and alcohol derivatives lead to novel compounds with potential antimicrobial activities. This highlights the versatility of the compound in synthesizing new chemical entities with potential biological applications (Korkusuz, Yıldırım & Albayrak, 2013).
Anti-cancer Potential
Pyrazole derivatives, including those structurally related to the compound , have been synthesized and identified as potential anti-cancer agents. These compounds exhibit properties such as significant oscillator strength, making them ideal candidates for use in photovoltaic systems. Docking studies suggest that certain derivatives might show negative responses against human microsomal prostaglandin E synthase 1, indicating their potential in cancer research (Thomas et al., 2019).
Nonlinear Optical Properties
Bis-chalcone derivatives doped in polymers, related to the compound's structure, have been studied for their second harmonic generation (SHG) conversion efficiencies and third-order nonlinear optical properties. Such studies are essential for developing new materials with potential applications in photonics and optical limiters, highlighting the importance of the compound's derivatives in materials science (Shettigar et al., 2006).
Organized Assemblies and Ionic Salts
The reaction of structurally related compounds with acids has led to the formation of organized assemblies and ionic salts. These reactions result in unique architectures due to anion-assisted helical chains and weak interactions, demonstrating the compound's utility in the design of molecular structures with specific physical and chemical properties (Zheng et al., 2013).
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[1-(oxolan-3-yl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3/c1-22-14-3-2-10(16)6-13(14)19-15(21)18-11-7-17-20(8-11)12-4-5-23-9-12/h2-3,6-8,12H,4-5,9H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUADMJVKIRUXEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CN(N=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-6-propylbenzene-1,3-diol](/img/structure/B2460533.png)
![3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B2460536.png)
![2-[(methoxyimino)methyl]-N~1~,N~3~-bis[2-(trifluoromethyl)phenyl]malonamide](/img/structure/B2460539.png)
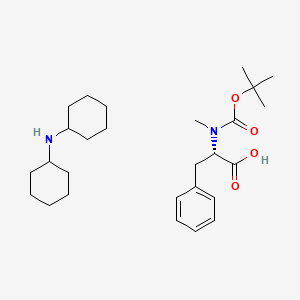
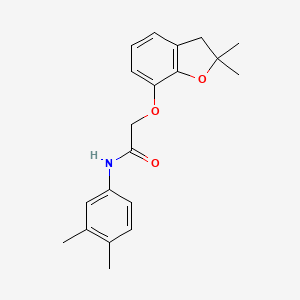
![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2460542.png)
![2-[(4-tert-butylphenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide](/img/structure/B2460544.png)
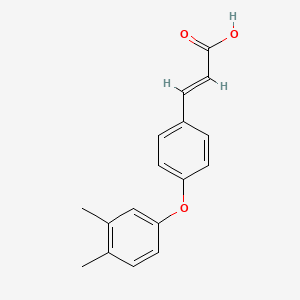
![5-Chloro-3-ethylbenzo[c]isoxazole](/img/structure/B2460546.png)
![3-[(4-Methoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2460551.png)
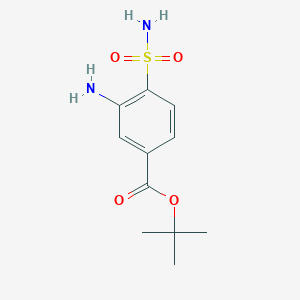
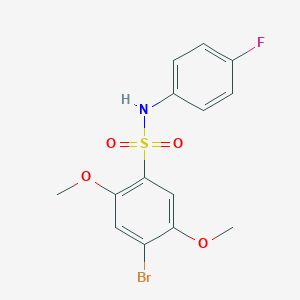
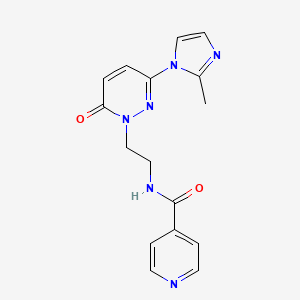
![5-((3-Methoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2460555.png)